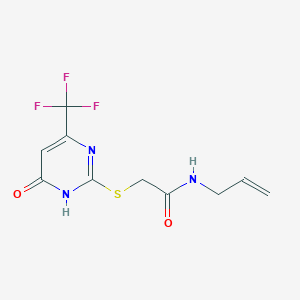

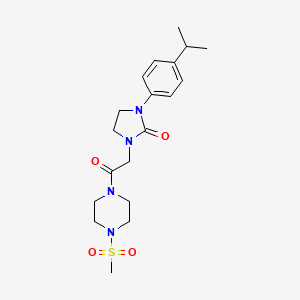

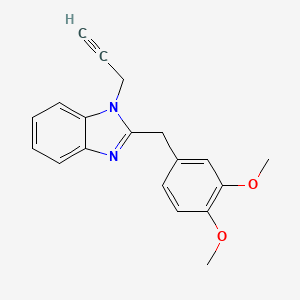

N-allyl-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a chemical compound that has shown promising results in scientific research. This compound is commonly referred to as OTAVA-BB 1204081 and is synthesized using a specific method. The purpose of

Aplicaciones Científicas De Investigación

Potential Thymidylate Synthase Inhibitors

A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed as potential thymidylate synthase (TS) inhibitors and antitumor agents. These compounds, synthesized via a sequence involving Heck coupling, cyclization, and cyclocondensation processes, aimed to explore the 6-5 fused ring analogs' effectiveness against human recombinant TS. One classical N-[4-(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-ylmethyl)benzoyl]-L-glutamic acid showed inhibitory activity, suggesting a potential pathway for developing novel antitumor agents through TS inhibition (Gangjee, Qiu, & Kisliuk, 2004).

Claisen Rearrangement in Chemical Synthesis

The Claisen rearrangement of allyl imidates and thioimidates derived from lactams and thiolactams showcases a method for obtaining C-allyl and N-dlyl lactams and thiolactams. This process highlights the utility of such chemical transformations in synthesizing complex molecules, potentially useful in developing new chemical entities for pharmaceutical applications (Black, Eastwood, Okraglik, & Poynton, 1972).

Anticonvulsant Activity of S-Acetamide Derivatives

Research into the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents has revealed moderate anticonvulsant activity in compounds tested. This study underlines the potential of structurally related compounds to N-allyl-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide in developing new therapeutic options for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Anti-HIV-1 Activity

The synthesis and testing of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones for anti-HIV-1 activity have been explored, demonstrating the potential antiviral capabilities of these compounds. This research indicates the broader applicability of pyrimidine derivatives in targeting viral infections (Danel, Pedersen, & Nielsen, 1998).

Myeloperoxidase Inhibitor for Cardiovascular Diseases

The thiouracil derivative PF-06282999 has been investigated as a myeloperoxidase inhibitor for potential treatment of cardiovascular diseases. This research highlights the therapeutic applications of thiouracil derivatives in managing cardiovascular conditions, emphasizing the importance of physicochemical properties in predicting human pharmacokinetics and elimination mechanisms (Dong et al., 2016).

Propiedades

IUPAC Name |

2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O2S/c1-2-3-14-8(18)5-19-9-15-6(10(11,12)13)4-7(17)16-9/h2,4H,1,3,5H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOZJRWLVLQSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CSC1=NC(=CC(=O)N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2780470.png)

![3-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780472.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-hexadecanamide,monoammoniumsalt](/img/structure/B2780475.png)

![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2780486.png)

![N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2780487.png)